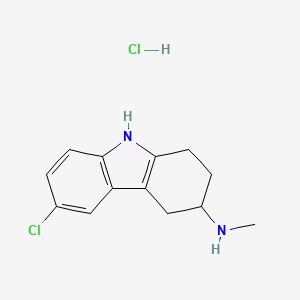
6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride
描述
6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride is
生物活性
6-Chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride (CAS No. 1432792-58-9) is a compound belonging to the carbazole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesizing data from various studies and sources.
The molecular formula of this compound is with a molecular weight of 234.72 g/mol. Its structure includes a chloro group at the 6-position and a methyl group at the nitrogen atom, contributing to its unique pharmacological properties .
| Property | Value |
|---|---|
| CAS Number | 1432792-58-9 |
| Molecular Formula | C13H15ClN2 |
| Molecular Weight | 234.72 g/mol |
| Physical State | Solid |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.
- Mechanism of Action : The compound is believed to exert its antimicrobial effects by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production in bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound vary across different bacterial strains, indicating its selective efficacy. For instance:
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida species and other fungal pathogens. The effectiveness is often comparable to standard antifungal agents like fluconazole.
Table 2: Biological Activity Summary
| Activity Type | Target Organism | MIC (μM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 |
| Antibacterial | Enterococcus spp. | 62.5 - 125 |
| Antifungal | Candida albicans | Comparable to fluconazole |
Study on Antibiofilm Activity
A notable study investigated the antibiofilm activity of carbazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited moderate-to-good antibiofilm activity, significantly disrupting established biofilms .
Structure-Activity Relationship (SAR)
Research has emphasized the importance of structural modifications in enhancing biological activity. For instance, variations in substituents at specific positions on the carbazole ring can lead to significant changes in antimicrobial potency .
Clinical Relevance
The compound's potential therapeutic applications extend beyond antimicrobial properties. Its ability to inhibit biofilm formation suggests possible uses in treating chronic infections where biofilms are prevalent.
科学研究应用
Recent studies have highlighted the biological activities of 6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine hydrochloride. Notable applications include:
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. For example:
- Study Findings : A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound displayed an IC50 value indicating substantial antibacterial activity.
| Microorganism | IC50 (μM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |
| Staphylococcus aureus | 10.5 | Selective against bacterial cells |
Neuropharmacological Applications
The compound’s structural features suggest potential applications in treating neurological disorders:
- Mechanism of Action : The compound may interact with neurotransmitter systems, potentially serving as a neuroprotective agent or in the management of conditions such as depression or anxiety.
Drug Development
As a scaffold in medicinal chemistry:
- Synthesis of Derivatives : Researchers have been exploring derivatives of this compound to enhance its pharmacological profile. Variations in the substituents can lead to improved efficacy and reduced side effects.
Case Studies
Several case studies have documented the effectiveness and potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the compound's activity against Mycobacterium smegmatis and other pathogens. The results indicated that modifications to the carbazole structure could enhance antimicrobial potency.
Case Study 2: Neuroprotective Effects
In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. This opens avenues for further research into its use in neurodegenerative diseases.
属性
IUPAC Name |
6-chloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.ClH/c1-15-9-3-5-13-11(7-9)10-6-8(14)2-4-12(10)16-13;/h2,4,6,9,15-16H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWVFJLNVLSSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















